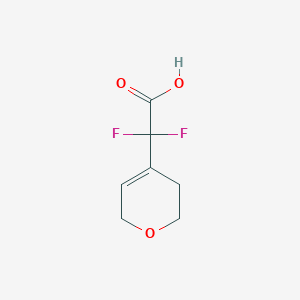
2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid is an organic compound that features a pyran ring substituted with a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid typically involves the reaction of 3,6-dihydro-2H-pyran-4-yl derivatives with difluoroacetic acid or its derivatives. One common approach is to use 3,6-dihydro-2H-pyran-4-ylboronic acid as a starting material, which can be reacted with difluoroacetic acid under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyran derivatives.
Scientific Research Applications
2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-pyran-4-ylboronic acid: Shares the pyran ring structure but differs in the functional group attached.
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester: Another derivative with a boronic acid moiety, used in different synthetic applications.
Uniqueness
2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C7H8F2O3 |
|---|---|
Molecular Weight |
178.13 g/mol |
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H8F2O3/c8-7(9,6(10)11)5-1-3-12-4-2-5/h1H,2-4H2,(H,10,11) |
InChI Key |
VQSVPVLCKFWFEF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC=C1C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















